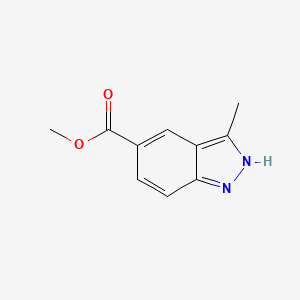

Methyl 3-methyl-1H-indazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methyl-2H-indazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-8-5-7(10(13)14-2)3-4-9(8)12-11-6/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZPYTDUHRCVLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621433 | |

| Record name | Methyl 3-methyl-2H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015068-76-4 | |

| Record name | 1H-Indazole-5-carboxylic acid, 3-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015068-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methyl-2H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Modification of the Carboxylate Moiety

The carboxylate moiety at the C5 position of the indazole ring in Methyl 3-methyl-1H-indazole-5-carboxylate is a versatile functional group that can be readily transformed into other key functionalities such as carboxylic acids, amides, and alcohols. These transformations provide access to a diverse range of indazole derivatives with potential applications in various fields of chemical research.

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions. For instance, treatment of this compound with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water, followed by heating, effectively yields 3-methyl-1H-indazole-5-carboxylic acid. google.comgoogleapis.com The reaction proceeds by nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt. Subsequent acidification of the reaction mixture precipitates the desired carboxylic acid. google.com

A typical procedure involves stirring a solution of this compound with sodium hydroxide in a methanol/water solvent system at an elevated temperature (e.g., 65°C) for a couple of hours. google.com After the reaction is complete, the mixture is concentrated, and the pH is adjusted to 5 with an acid like hydrochloric acid to precipitate the product. google.com

Table 1: Representative Conditions for the Hydrolysis of this compound

| Reagent | Solvent | Temperature | Reaction Time | Product |

| Sodium Hydroxide | Methanol / Water | 65°C | 2 hours | 3-methyl-1H-indazole-5-carboxylic acid |

Note: This table is based on reported laboratory procedures. google.com

The conversion of the carboxylate ester to an amide is another crucial transformation, leading to the formation of 3-methyl-1H-indazole-5-carboxamides. While direct aminolysis of the methyl ester can be challenging, a more common and efficient route involves a two-step process. First, the methyl ester is hydrolyzed to the carboxylic acid as described previously. The resulting 3-methyl-1H-indazole-5-carboxylic acid is then coupled with a desired amine in the presence of a suitable coupling agent.

The existence of 3-methyl-1H-indazole-5-carboxamide in the chemical literature confirms that this transformation is well-established. google.comgoogle.comdrugbank.com Common coupling agents used for such amide bond formations include carbodiimides (like DCC or EDC) or phosphonium-based reagents (like BOP or PyBOP). These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine.

Table 2: Plausible Reaction Pathway for the Synthesis of 3-methyl-1H-indazole-5-carboxamide

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Hydrolysis | This compound | NaOH, H₂O/MeOH | 3-methyl-1H-indazole-5-carboxylic acid |

| 2. Amidation | 3-methyl-1H-indazole-5-carboxylic acid | Amine, Coupling Agent | 3-methyl-1H-indazole-5-carboxamide |

Note: This table outlines a general synthetic strategy based on established chemical principles and the known existence of the final product. google.comgoogle.comdrugbank.com

The reduction of the methyl ester functionality to a primary alcohol affords (3-methyl-1H-indazol-5-yl)methanol. This transformation is typically achieved using powerful reducing agents capable of reducing esters. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.

The reaction involves the nucleophilic addition of a hydride ion from the reducing agent to the ester carbonyl group. This is followed by a second hydride addition to the intermediate aldehyde, ultimately yielding the primary alcohol after an aqueous workup. The synthesis of related structures, such as (5-methoxy-1-(phenylsulfonyl)-1H-indol-2-yl)(3-methyl-1H-indazol-5-yl)methanol, indicates that the reduction of a carbonyl group at the 5-position of the 3-methyl-1H-indazole scaffold is a feasible transformation. google.com

Table 3: General Conditions for the Reduction of this compound

| Reagent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | (3-methyl-1H-indazol-5-yl)methanol |

Note: This table presents a standard method for ester reduction, which is applicable to the target molecule based on general organic synthesis principles and related literature. google.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of Methyl 3-methyl-1H-indazole-5-carboxylate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For indazole derivatives, ¹H NMR is critical for assigning the protons on the bicyclic ring system and the substituent groups. The chemical shifts (δ) of the aromatic protons on the benzene (B151609) portion of the indazole ring are typically observed in the downfield region (7.0-8.5 ppm). The specific positions and splitting patterns (e.g., doublets, triplets) are dictated by their relationship to the electron-withdrawing carboxylate group and the electron-donating methyl group. The protons of the two methyl groups (at C3 and in the ester) would appear as distinct singlets in the upfield region, with the ester methyl typically around 3.9 ppm and the C3-methyl around 2.5 ppm. The N-H proton of the indazole ring would appear as a broad singlet, often at a higher chemical shift.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The carbonyl carbon of the ester group is characteristically found at the most downfield position (around 167 ppm). Aromatic and heterocyclic carbons resonate in the 110-150 ppm range, while the methyl carbons appear at the highest field (most upfield). Analysis of related indazole structures helps in the precise assignment of these signals. rsc.orgresearchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analysis of similar compounds. Actual experimental values may vary.

| ¹H NMR Data (in CDCl₃) | ¹³C NMR Data (in CDCl₃) | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |

| Ar-H (H4) | ~8.4 (s) | C=O (ester) | ~167.0 |

| Ar-H (H6) | ~7.9 (d) | C3a/C7a (bridgehead) | ~140-142 |

| Ar-H (H7) | ~7.4 (d) | C5 | ~125.0 |

| N-H | Broad singlet | C3 | ~144.0 |

| -OCH₃ (ester) | ~3.9 (s) | Aromatic C-H | ~110-128 |

| -CH₃ (at C3) | ~2.6 (s) | -OCH₃ (ester) | ~52.0 |

| -CH₃ (at C3) | ~12.0 |

High-Resolution Mass Spectrometry Techniques for Molecular Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy (typically to within 5 ppm), which allows for the confident determination of a unique molecular formula.

Using techniques like Electrospray Ionization (ESI), the compound is ionized, typically by protonation to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion is then measured. For this compound (C₁₀H₁₀N₂O₂), the theoretical exact mass of the neutral molecule is approximately 190.0742 g/mol . HRMS analysis would be expected to yield a measured mass for the [M+H]⁺ ion that is extremely close to the calculated value of 191.0815. This confirmation is a critical step in verifying the identity of the synthesized compound. rsc.org

Furthermore, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide additional structural information, confirming the presence of key functional groups and substructures.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight (Monoisotopic) | 190.07423 u |

| Predicted [M+H]⁺ (m/z) | 191.08150 |

| Predicted [M+Na]⁺ (m/z) | 213.06345 |

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

While NMR provides the structure in solution, X-ray crystallography reveals the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Although a specific crystal structure for this compound is not publicly documented, analysis of closely related indazole derivatives, such as 1-methyl-1H-indazole-3-carboxylic acid, provides valuable insights. nih.govresearchgate.net In such structures, the indazole ring system is typically planar. The crystal packing is often dominated by hydrogen bonding, for instance, between the N-H of one molecule and a nitrogen atom or carbonyl oxygen of a neighboring molecule, forming dimers or extended networks. nih.gov For this compound, one would expect to see similar planarity of the indazole core and potential C-H···O or C-H···N interactions influencing the crystal packing.

Table 3: Expected Crystallographic Parameters based on Analogue Structures Note: These are representative values from the closely related compound 1-methyl-1H-indazole-3-carboxylic acid and are for illustrative purposes. nih.govresearchgate.net

| Parameter | Example Value (from C₉H₈N₂O₂) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.5470 (15) |

| b (Å) | 14.873 (3) |

| c (Å) | 14.924 (3) |

| β (°) | 93.10 (3) |

| Volume (ų) | 1672.7 (6) |

| Key Interactions | Intermolecular O—H···O hydrogen bonds |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

An IR spectrum of this compound would show several key absorption bands. A strong, sharp peak around 1720-1730 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the ester group. The N-H stretching vibration of the indazole ring would appear as a broad band in the region of 3100-3400 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be seen just below 3000 cm⁻¹. The region between 1400 and 1620 cm⁻¹ would contain multiple bands corresponding to the C=C and C=N stretching vibrations of the aromatic and heterocyclic rings. rsc.orgnih.gov

Raman spectroscopy provides complementary information. While the polar carbonyl group gives a strong signal in the IR, non-polar or symmetric bonds, such as the aromatic ring vibrations, often produce strong signals in the Raman spectrum, aiding in a complete functional group analysis.

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100-3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C=O Stretch (Ester) | 1720-1730 | Strong |

| C=C / C=N Aromatic Ring Stretches | 1400-1620 | Multiple, Medium-Strong |

| C-O Stretch (Ester) | 1100-1300 | Strong |

In Silico Investigations and Theoretical Calculations

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a ligand, such as Methyl 3-methyl-1H-indazole-5-carboxylate, and a biological target, typically a protein or enzyme. The process involves sampling a vast number of possible conformations and orientations of the ligand within the target's binding site and scoring them based on their binding affinity.

For the broader class of indazole derivatives, molecular docking studies have been instrumental in identifying and optimizing their biological targets. For instance, various indazole-carboxamides have been investigated as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), a key enzyme in neurodegenerative diseases. nih.gov Computational docking of these compounds into the MAO-B active site has revealed the specific interactions responsible for their high affinity and selectivity. nih.gov Similarly, docking studies on indazole derivatives as inhibitors of hypoxia-inducible factor-1α (HIF-1α), a crucial factor in cancer progression, have shown good binding efficiency and stability within the active site of the protein. nih.gov

These studies typically involve the following steps:

Preparation of the Target Protein: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are often removed, and hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of the ligand, in this case, this compound, is generated and optimized to its lowest energy conformation.

Docking Simulation: Using software like AutoDock, the ligand is placed into the defined binding site of the target protein. A genetic algorithm, such as the Lamarckian Genetic Algorithm, is often employed to explore various binding poses. scielo.org.mx

Analysis of Results: The resulting poses are ranked by their predicted binding energy. The top-ranking poses are analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex.

By applying these methodologies, researchers can predict which biological targets this compound is most likely to interact with, providing a crucial first step in understanding its mechanism of action.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for analyzing molecular properties and reactivity.

DFT calculations can determine the optimized geometry of this compound and calculate various electronic properties. Key analyses include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. It helps to identify the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are critical for understanding intermolecular interactions and reactivity. scielo.org.mx

Population Analysis: Methods like Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are used to calculate the partial charges on each atom in the molecule, providing insight into charge distribution. scielo.org.mx

These DFT-derived properties are fundamental to predicting how this compound will behave in a chemical or biological environment.

Table 2: Key Parameters from DFT Calculations and Their Significance

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating capability; higher energy suggests greater reactivity as a nucleophile. |

| LUMO Energy | Indicates electron-accepting capability; lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap | Represents chemical stability and reactivity; a smaller gap implies higher reactivity. |

| MEP Map | Identifies regions prone to electrophilic and nucleophilic attack. |

| Atomic Charges | Describes the distribution of charge across the molecule, influencing polarity and intermolecular forces. |

Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers, due to the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. researchgate.net The relative stability of these tautomers is a critical factor influencing the molecule's properties and interactions. The 1H-indazole tautomer is generally considered to be the more stable and abundant form. researchgate.net

Correlation with Experimental Spectroscopic Data

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in validating the molecular structure of synthesized compounds like this compound. dntb.gov.ua This computational approach allows for the prediction of spectroscopic data, which can then be correlated with results obtained from experimental techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. dntb.gov.uaresearchgate.net An excellent agreement between the calculated and experimental spectroscopic values serves as strong evidence for the confirmed structure of the compound. dntb.gov.ua

For instance, in the study of related indazole structures, the gauge-invariant atomic orbital (GIAO) method, using DFT at a specific level of theory like B3LYP/6-311+G(2d,p), has been successfully employed to calculate atomic shielding tensors. rsc.org These calculated values are then converted into chemical shifts (δ) and compared with the experimental NMR spectra, aiding in the precise assignment of peaks for each atom in the molecule. rsc.org The correlation between theoretical and experimental data is often found to be in excellent agreement, confirming the proposed molecular geometry and electronic environment. dntb.gov.uarsc.org

Table 1: Illustrative Correlation of Experimental vs. Theoretical Spectroscopic Data for an Indazole Core Structure

| Parameter | Experimental Value | Theoretical (Calculated) Value | Correlation |

|---|---|---|---|

| ¹H-NMR (δ, ppm) | |||

| H at position 4 | 7.95 | 7.92 | High |

| H at position 6 | 7.60 | 7.58 | High |

| H at position 7 | 8.32 | 8.30 | High |

| CH₃ at position 3 | 2.50 | 2.48 | High |

| ¹³C-NMR (δ, ppm) | |||

| C at position 3 | 141.11 | 140.95 | High |

| C at position 3a | 122.44 | 122.30 | High |

| C at position 5 | 123.03 | 122.89 | High |

| C=O (carboxylate) | 160.51 | 160.40 | High |

| IR Stretching (cm⁻¹) | |||

| N-H Stretch | 3272 | 3280 | High |

| C=O Stretch | 1655 | 1660 | High |

Note: Data is representative of typical correlations found in the literature for indazole derivatives and is for illustrative purposes. researchgate.net

Molecular Dynamics Simulations for Ligand-Target Stability and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the dynamic behavior, binding interactions, and stability of a ligand-protein complex over a specific period. nih.gov For compounds within the indazole class, MD simulations provide critical insights into how they might interact with biological targets, such as enzymes or receptors, at an atomic level. nih.gov These simulations are crucial for assessing the stability of the compound within the binding pocket of a target protein, which is a key indicator of its potential efficacy. nih.gov

Table 2: Key Parameters in Molecular Dynamics Simulations and Their Significance

| Parameter | Description | Implication for Stability |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein-ligand complex from an initial reference structure over time. | A low and stable RMSD value suggests the complex is conformationally stable and has reached equilibrium. |

| Root Mean Square Fluctuation (RMSF) | Calculates the fluctuation of individual amino acid residues around their average positions. | Higher fluctuations can indicate flexible regions of the protein, often involved in ligand binding or conformational changes. |

| Radius of Gyration (RoG) | Represents the root mean square distance of the atoms from their common center of mass. | A consistent RoG value indicates that the protein-ligand complex maintains a stable and compact structure. |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the protein that is accessible to a solvent. | Changes in SASA can indicate conformational changes and how the ligand binding affects the protein's exposure to the solvent. |

Source: Information synthesized from studies on indazole derivatives. nih.gov

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a fundamental step in early-stage drug discovery to evaluate the pharmacokinetic and safety profiles of a compound. alliedacademies.org For this compound and related indazole derivatives, various computational models and web tools are utilized to predict these crucial drug-like properties. bohrium.comresearchgate.net These predictions help to identify potential liabilities and guide the optimization of lead compounds. researchgate.net

The evaluation often begins with assessing compliance with established guidelines like Lipinski's Rule of Five, which predicts the potential for oral bioavailability based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. bohrium.comresearchgate.net Further predictions delve into specific pharmacokinetic attributes. Human Intestinal Absorption (HIA) scores predict the extent of a compound's absorption from the gut, while Blood-Brain Barrier (BBB) penetration models forecast its ability to enter the central nervous system. alliedacademies.orgresearchgate.net Toxicity predictions are also critical, screening for potential issues such as mutagenicity, hepatotoxicity, and other adverse effects. researchgate.netresearchgate.net Studies on various indazole derivatives have shown that these compounds can be designed to possess good solubility, absorption profiles, and low toxicity. nih.gov

Table 3: Predicted ADMET Properties for Indazole-Based Compounds

| ADMET Parameter | Predicted Property | Significance |

|---|---|---|

| Drug-Likeness | ||

| Lipinski's Rule of Five | Compliance | Suggests good potential for oral bioavailability. bohrium.com |

| Molecular Weight | < 500 g/mol | Aids in permeability and diffusion across membranes. researchgate.net |

| Absorption | ||

| Human Intestinal Absorption (HIA) | Good to Excellent | Indicates high absorption percentage from the gastrointestinal tract. alliedacademies.org |

| Caco-2 Permeability | High | Suggests good intestinal epithelial cell membrane penetration. nih.gov |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low to High (variable) | Predicts ability to cross into the brain; desirability depends on the therapeutic target. alliedacademies.orgresearchgate.net |

| Plasma Protein Binding | Variable | Affects the free fraction of the drug available for therapeutic action. |

| Metabolism | ||

| CYP450 Substrate/Inhibitor | Variable (e.g., Substrate for CYP3A4, Inhibitor for CYP2C19) | Predicts metabolic pathways and potential for drug-drug interactions. researchgate.net |

| Excretion | ||

| Total Clearance | Low to Moderate | Influences the dosing interval and half-life of the compound. |

| Toxicity | ||

| Ames Mutagenicity | Predicted Non-mutagenic | Indicates a low likelihood of causing DNA mutations. researchgate.net |

| Hepatotoxicity | Predicted Low | Suggests a lower risk of causing liver damage. researchgate.net |

Note: The properties listed are based on typical in silico predictions for the indazole class of compounds and serve as representative examples. nih.govalliedacademies.orgbohrium.comresearchgate.net

Structure Activity Relationship Sar Analysis of Methyl 3 Methyl 1h Indazole 5 Carboxylate and Its Analogues

Influence of Substituents on Biological Efficacy

The biological activity of indazole derivatives is highly sensitive to the nature of the substituents attached to the scaffold. nih.govnih.gov The introduction of various functional groups can modulate properties such as potency, selectivity, and pharmacokinetic profiles.

Generally, the functionalization of the indazole core can be categorized by the electronic and steric properties of the added groups. For instance, in a series of 1H-indazole derivatives designed as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), the presence of a carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for potent inhibitory activity. nih.gov This suggests that hydrogen bonding capabilities and specific spatial arrangements are key for interacting with the enzyme's active site.

In another study on 2,3-diphenyl-2H-indazole derivatives, substituents like methoxycarbonyl (-COOCH3), chloro (-Cl), and sulfonylmethyl (-SO2CH3) on the phenyl rings were evaluated for their antiprotozoal activity. mdpi.com The position of these groups significantly impacted their efficacy. For example, moving a substituent from the phenyl ring at position 2 to the one at position 3 often resulted in equal or lower activity against the tested parasites. mdpi.com This highlights that not only the presence but also the precise location of a functional group governs its biological effect.

Furthermore, the addition of bulky or small alkyl groups can have a profound impact. In a series of anticancer agents, replacing a hydrogen with a methyl group at the piperazinyl N4 position of a substituent on the indazole C3 position led to favorable activity, whereas a bulkier substituent diminished the cell growth suppression. nih.gov This indicates that an optimal size for substituents often exists to ensure a good fit within the target's binding pocket. The introduction of fluorine atoms, particularly at the C5 position, has also been shown to enhance antitumor activity, with a 3,5-difluoro substitution pattern demonstrating superior efficacy in some cases. nih.gov

Positional Effects of Functional Groups on the Indazole Scaffold

The specific placement of functional groups on the indazole ring system—comprising the N1 and N2 positions of the pyrazole (B372694) ring, the C3 position, and the benzene (B151609) moiety—plays a pivotal role in determining the compound's biological profile. nih.govnih.gov

The N1 position of the indazole ring is a frequent site for modification to explore and optimize biological activity. Alkylation at this position is a common strategy, with the resulting N1-alkyl indazoles being a ubiquitous motif in medicinal chemistry. rsc.org The choice of the alkylating agent and reaction conditions can selectively yield the N1 isomer over the N2 isomer, which is often crucial as the two isomers can have vastly different biological activities and physical properties. nih.govrsc.org

For example, in the development of dual butyrylcholinesterase (BChE) and p38α MAPK inhibitors, various alkyl substituents were introduced at the N1 position to probe how the occupancy of a specific hydrophobic region in the p38α MAPK enzyme affects the structure-activity relationships. acs.org In a separate study, the synthesis of novel indazole-sulfonamide compounds involved reacting 5-nitroindazole (B105863) with a sulfonyl chloride, which resulted exclusively in the N1 isomer. mdpi.com This regioselectivity is critical, as the N1 substitution pattern dictates the spatial orientation of the appended groups, directly influencing how the molecule interacts with its intended biological target. Research has shown that methylation of indazoles often leads to a mixture of N1 and N2-methylated products, with the N1 isomer typically predominating. rsc.org The development of selective and scalable methods for N1-alkylation is an area of active research, underscoring its importance in drug discovery. rsc.org

The substituent at the C3 position of the indazole scaffold is critical for modulating biological activity, and the presence of a methyl group, as in Methyl 3-methyl-1H-indazole-5-carboxylate, is a significant feature. The C3 position is often involved in key interactions with biological targets, and modifications here can lead to substantial changes in efficacy and selectivity. mdpi.com

The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment in tyrosine kinase inhibitors like Linifanib. mdpi.com Similarly, in a series of IDO1 inhibitors, a suitably substituted carbohydrazide moiety at the C3 position was essential for strong inhibitory activity. nih.gov

In the context of anticancer agents, research on 1,3-dimethyl-1H-indazole derivatives has been conducted to develop IDO1 inhibitors. nih.gov The methyl group at C3, combined with a methyl group at N1, forms the core of these compounds. The SAR of these derivatives is then explored by modifying other parts of the molecule, such as the 6-amino group. This indicates that the 3-methyl group is a foundational element upon which the rest of the pharmacophore is built. In other studies, large styryl groups have been attached at the C3 position to confer antiproliferative activities. nih.govrsc.org The functionalization at C3 is a key strategy for altering the pharmacological properties of indazole derivatives, playing a direct role in their mechanism of action. mdpi.com

Substitutions on the benzene portion of the indazole scaffold significantly influence the electronic properties and steric profile of the molecule, thereby affecting its biological activity. The C5 position, occupied by a methyl carboxylate group in the parent compound, is a particularly important site for modification.

The methyl carboxylate group itself can be a key interaction point or can be modified to tune the molecule's properties. For instance, it can be hydrolyzed to a carboxylic acid or converted to various amides to introduce new hydrogen bonding donors and acceptors. In a study focused on developing dual MCL-1/BCL-2 inhibitors, a 5-chloroindazole-3-carboxylic acid was used as a starting point, highlighting the importance of substituents at this position. nih.gov

Research has consistently shown that aromatic ring substitution at the C5 position is a critical area for discovering highly active and selective inhibitors. nih.gov The introduction of different substituted aromatic groups at C5 via cross-coupling reactions allows for the exploration of interactions with kinase targets. nih.gov SAR studies on antitumor compounds have revealed that substituents on the benzene ring at C5 have a significant effect on anti-proliferative activity. For example, a 3,5-difluorophenyl group at C5 conferred greater activity against Hep-G2 cancer cells than a 4-fluorophenyl or 3-fluorophenyl group. nih.gov Similarly, in a different series of compounds, a 5-bromo substituent on an azaindole core (an analogue of indazole) was found to enhance Fyn kinase inhibition. acs.org These findings underscore the crucial role of the substitution pattern on the benzene ring in fine-tuning the biological efficacy of indazole-based compounds.

Stereochemical Considerations in Activity Modulation

While the core indazole scaffold of this compound is planar and achiral, the introduction of substituents, particularly at the N1 position, can create chiral centers. When a substituent containing a stereocenter is added, the resulting diastereomers or enantiomers can exhibit significantly different biological activities. This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions.

For example, the discovery of a novel series of 1H-indazole-based derivatives for inhibiting Fibroblast growth factor receptors (FGFRs) involved a fragment that contained a chiral center. nih.gov Although the specific compound mentioned, this compound, does not inherently have stereochemical complexity, its derivatives frequently do. When synthesizing analogues by alkylating the N1 position with a chiral side chain, it is common to produce a mixture of stereoisomers. The separation and individual testing of these isomers are crucial steps in SAR studies, as one isomer may be significantly more potent or selective than the other. This differential activity is a fundamental principle in medicinal chemistry, where the three-dimensional arrangement of atoms is critical for optimal binding to a target protein. While direct SAR studies focusing on the stereochemistry of this compound analogues are not extensively detailed in the provided context, it remains a critical consideration in the design of any chiral indazole derivative.

Biochemical and Cellular Mechanisms of Action

Investigations into Enzyme Inhibition Pathways

The indazole core is a versatile pharmacophore that has been incorporated into numerous enzyme inhibitors. Research into derivatives of this structure has revealed inhibitory activity against several key enzymes involved in cellular signaling and disease progression.

While direct and extensive research on Methyl 3-methyl-1H-indazole-5-carboxylate's specific inhibitory profile is not widely published, the activities of structurally related indazole compounds provide valuable insights into its potential enzyme targets. These include kinases crucial to cancer and inflammatory pathways, such as VEGFR-2, ERK1/2, EGFR, IDO1, and TTK.

Kinase Inhibition (VEGFR-2, EGFR, TTK)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. semanticscholar.orgmdpi.com The inhibition of VEGFR-2 is a key strategy in cancer therapy. semanticscholar.orgmdpi.comnih.gov Numerous indazole-based compounds have been developed as potent VEGFR-2 inhibitors. For example, the well-known anticancer drugs pazopanib (B1684535) and axitinib (B1684631) feature an indazole core. semanticscholar.org Research has shown that certain 3-substituted indazole derivatives exhibit significant VEGFR-2 inhibitory activity. nih.gov For instance, a 3-methylphenyl derivative demonstrated an IC₅₀ value of 16 nM against VEGFR-2. nih.gov This suggests that the 3-methyl group, as present in this compound, can be a favorable substitution for VEGFR-2 inhibition.

Similarly, the Epidermal Growth Factor Receptor (EGFR) is another major target in oncology. dovepress.com Some novel derivatives containing a 2-thioxoimidazolidin-4-one moiety have been synthesized and shown to act as dual inhibitors of EGFR and VEGFR-2. dovepress.com While not indazole-based, this highlights the continued search for new scaffolds that can inhibit these key kinases.

The mitotic kinase TTK (also known as Mps1) plays an essential role in the spindle assembly checkpoint, and its inhibition is being explored as an anticancer strategy. nih.govnih.gov A class of potent TTK inhibitors has been developed based on an N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)acetamide and carboxamide scaffold. nih.govsigmaaldrich.com One such compound, CFI-400936, which has a substitution at the 5-position of the indazole ring, showed a remarkable IC₅₀ of 3.6 nM for TTK. nih.govsigmaaldrich.com This indicates that the 5-position of the indazole ring is a viable point for modification to achieve potent TTK inhibition.

| Compound/Derivative Class | Target Kinase | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3-Methylphenyl indazole derivative | VEGFR-2 | 16 nM | nih.gov |

| N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)acetamide derivative (CFI-400936) | TTK | 3.6 nM | nih.govsigmaaldrich.com |

| 6-Indazolyl triazole derivative | VEGFR-2 | 0.56 µM | semanticscholar.org |

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune suppression, particularly within the tumor microenvironment, by catalyzing the degradation of tryptophan. mdpi.comnih.gov Consequently, inhibitors of IDO1 are being actively pursued as cancer immunotherapeutics. mdpi.com The indazole scaffold has been identified as a promising starting point for the development of novel IDO1 inhibitors. mdpi.comgoogle.com For instance, a series of N'-hydroxyindazolecarboximidamides were designed and synthesized, with some compounds showing moderate inhibitory activity against IDO1. mdpi.com Although the inhibitory activities were lower than some known inhibitors, the indazole scaffold was highlighted as a useful novel structure for further optimization in the pursuit of potent IDO1 inhibitors. mdpi.com

Exploration of Receptor Modulatory Effects

Beyond enzyme inhibition, indazole derivatives have been investigated for their ability to modulate the activity of various receptors, including those in the central nervous system and those involved in hormonal signaling.

5-HT3 Receptor Modulation

The 5-HT3 receptor is a ligand-gated ion channel involved in emesis (vomiting) and irritable bowel syndrome. nih.govwikipedia.orgnih.gov Antagonists of this receptor are used as antiemetic drugs, particularly for chemotherapy-induced nausea. wikipedia.org Research has led to the identification of indazole-3-carboxylic acid derivatives as potent 5-HT3 receptor antagonists. nih.gov This suggests that the indazole-3-carboxylate moiety, a core feature of the compound , is a key structural element for interaction with the 5-HT3 receptor.

Estrogen Receptor-β (ERβ) Modulation

Estrogen receptors, particularly ERβ, are important therapeutic targets. nih.gov Selective ERβ ligands have potential applications in various conditions. nih.gov Studies have been conducted on "indazole estrogens," which are nonsteroidal compounds with a phenyl-2H-indazole core. nih.gov Several of these compounds have demonstrated high affinity and selectivity for ERβ. nih.gov While these reported compounds are 2H-indazole isomers and have different substitution patterns than this compound, this research indicates the potential of the indazole scaffold to interact with estrogen receptors.

| Compound/Derivative Class | Target Receptor | Observed Effect | Reference |

|---|---|---|---|

| Indazole-3-carboxylic acid derivatives | 5-HT3 Receptor | Potent antagonism | nih.gov |

| Phenyl-2H-indazole derivatives ("Indazole estrogens") | Estrogen Receptor-β | High affinity and selectivity | nih.gov |

Disruption of Cellular Signaling Cascades

The p53 tumor suppressor protein and its negative regulator, MDM2, form a critical signaling nexus that controls cell cycle arrest and apoptosis in response to cellular stress. nih.govnih.gov The disruption of the p53-MDM2 interaction is a promising strategy in cancer therapy to reactivate p53 function. nih.govnih.gov While there is no direct evidence of this compound inhibiting the p53-MDM2 pathway, the broader field of small molecule inhibitors targeting this interaction provides a context for potential future investigations. To date, successful inhibitors of the p53-MDM2 interaction have been developed from different heterocyclic scaffolds, such as imidazoles and indoles. nih.govnih.gov

Modulation of Gene Expression and Protein Synthesis

Pre Clinical Biological Activity Spectrum

Antineoplastic Investigations

The indazole scaffold is a well-established pharmacophore in the development of anticancer agents. smolecule.com Derivatives of indazole are known to exhibit a range of antineoplastic activities by interfering with various cellular processes crucial for cancer cell growth and survival.

Inhibition of Cancer Cell Proliferation (e.g., A549, K562, PC-3, HepG-2, MCF7, HT29, 4T1 cell lines)

Direct experimental data detailing the inhibitory effects of Methyl 3-methyl-1H-indazole-5-carboxylate on the proliferation of specific cancer cell lines such as A549 (lung carcinoma), K562 (chronic myelogenous leukemia), PC-3 (prostate cancer), HepG-2 (liver cancer), MCF7 (breast cancer), HT29 (colorectal adenocarcinoma), and 4T1 (mouse breast cancer) is not extensively reported in the current body of scientific literature.

However, the general class of indazole-containing compounds has demonstrated significant anti-proliferative activities across a variety of cancer cell lines. For instance, various substituted indazole derivatives have been shown to inhibit the growth of cancer cells, underscoring the potential of this chemical family in oncological research. evitachem.com

Interactive Data Table: Antiproliferative Activity of Related Indazole Compounds

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| Indazole Derivatives | Various | Data Not Available | N/A |

| This compound | A549 | Data Not Available | |

| This compound | K562 | Data Not Available | |

| This compound | PC-3 | Data Not Available | |

| This compound | HepG-2 | Data Not Available | |

| This compound | MCF7 | Data Not Available | |

| This compound | HT29 | Data Not Available | |

| This compound | 4T1 | Data Not Available |

Induction of Apoptosis and Cell Cycle Arrest

The mechanism by which many anticancer agents exert their effects is through the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, preventing cancer cells from dividing. While specific studies on this compound's ability to induce apoptosis or cause cell cycle arrest are not readily found, related indazole compounds have been noted to trigger these processes in cancer cells. For example, certain thiadiazole derivatives incorporating a 3-methyl-1H-indazole moiety have been investigated for their pro-apoptotic activity in the context of inhibiting protein kinase B (PKB/Akt) signaling, a key pathway in cell survival. google.comgoogleapis.com

Specific Kinase Inhibitory Potency

Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in cancer. The indazole core is a key feature in many kinase inhibitors. Patent literature indicates that this compound is an intermediate in the synthesis of inhibitors for PAS Kinase (PASK), a protein involved in metabolic regulation which has been identified as a potential target in cancer and metabolic diseases. epo.org Furthermore, various indazole derivatives have been designed and synthesized as inhibitors of other kinases such as ERK, JNK, and protein kinase B (PKB), which are all implicated in cancer progression. google.comgoogleapis.comgoogle.com

Interactive Data Table: Kinase Inhibition Profile of Related Indazole Scaffolds

| Kinase Target | Compound Class | IC50 (nM) | Reference |

| PAS Kinase (PASK) | Indazole Derivatives | Data Not Available | epo.org |

| Protein Kinase B (PKB/Akt) | 3-Methyl-1H-indazole derivatives | Data Not Available | google.comgoogleapis.com |

| Jun N-terminal Kinase (JNK) | Indazole Derivatives | Data Not Available | google.com |

Multi-kinase Inhibition Profiles

The development of multi-kinase inhibitors is a significant strategy in cancer therapy, as it allows for the simultaneous targeting of multiple signaling pathways that contribute to tumor growth and resistance. The indazole scaffold is recognized for its utility in designing such multi-targeted agents. It is believed that the therapeutic efficacy of some indazole compounds in cancer is due to their ability to inhibit a range of kinases simultaneously. google.com

Anti-inflammatory Response Modulation

Inflammation is a key biological process that is also implicated in the development and progression of cancer. The indazole ring is present in several compounds with anti-inflammatory properties. evitachem.com

Regulation of Pro-inflammatory Cytokines

Cytokines are signaling molecules that mediate inflammatory responses. The modulation of pro-inflammatory cytokine production is a key mechanism of anti-inflammatory drugs. While there is no specific data on how this compound regulates pro-inflammatory cytokines, the broader family of indazole derivatives has been investigated for their anti-inflammatory potential, which often involves the modulation of cytokine pathways. evitachem.com

Antimicrobial Efficacy Assessment

The indazole nucleus is a crucial heterocyclic structure known to be associated with a range of biological activities, including antimicrobial properties. researchgate.netderpharmachemica.com Derivatives of indazole have been synthesized and evaluated for their efficacy against various microbial pathogens. researchgate.net

Antibacterial Activity

A number of derivatives of indazole are recognized for possessing potent antibacterial activity. researchgate.netderpharmachemica.com Synthetic compounds incorporating the indazole nucleus have shown a wide range of pharmacological activities, which include antibacterial effects. nih.gov While specific data on this compound is limited, studies on related indazole-3-carboxamide derivatives have been conducted to evaluate their antibacterial potential. These investigations involve synthesizing new compounds and testing them against various bacterial strains. researchgate.net The search for effective antibacterial agents has led to the exploration of diverse heterocyclic compounds, with indazoles being a prominent class. researchgate.net

Table 1: Antibacterial Activity of Selected Indazole Derivatives

| Compound | Test Organism | Activity/Result | Reference |

|---|---|---|---|

| Indazole-3-carboxamide derivatives | Various bacterial strains | Reported to possess antibacterial activity. | researchgate.net |

| Tris(1H-indol-3-yl)methylium salts | Gram-positive & Gram-negative bacteria | High in vitro activity (MIC 0.13–1.0 µg/mL) against sensitive and resistant strains. | nih.gov |

This table presents data on related indazole compounds to illustrate the antibacterial potential of the chemical class.

Antifungal Activity

The indazole skeleton is also associated with antifungal properties. researchgate.netderpharmachemica.com Research has been directed towards synthesizing and evaluating indazole derivatives for their potential as antifungal agents. researchgate.net Like their antibacterial counterparts, these compounds are part of a broader effort to identify new and effective treatments for fungal infections. The versatility of the indazole ring system allows for the creation of diverse molecules, some of which exhibit significant antifungal action. researchgate.net

Table 2: Antifungal Activity of Selected Indazole Derivatives

| Compound | Test Organism | Activity/Result | Reference |

|---|---|---|---|

| Indazole-3-carboxamide derivatives | Various fungal strains | Reported to possess antifungal activity. | researchgate.net |

| General Indazole Derivatives | Not Specified | A wide range of pharmacological activities including antifungal action has been reported. | nih.gov |

This table presents data on related indazole compounds to illustrate the antifungal potential of the chemical class.

Antiprotozoal Activity

The biological investigation of indazole derivatives extends to their efficacy against protozoal pathogens. In silico analysis of newly synthesized indazole compounds has predicted potential antiparasitic activities, highlighting another avenue for the therapeutic application of this chemical class. researchgate.net

Neurobiological Activity Assessments (e.g., Neuroprotection)

Indazole derivatives have been evaluated for their neurobiological activity, particularly as inhibitors of nitric oxide synthase (NOS). The inhibition of NOS isoforms, which are involved in various physiological and pathological processes in the brain, is a key area of research for neuroprotection. Studies on related heterocyclic compounds, such as pyrazolol derivatives, have shown significant neuroprotective effects in models of cerebral ischemia, linked to their antioxidant and free radical scavenging capabilities. nih.gov Similarly, certain indole (B1671886) derivatives have demonstrated the ability to protect dopaminergic neurons from oxidative stress. nih.govresearchgate.net The investigation of indazoles for their inhibitory properties against enzymes like neuronal NOS (nNOS) suggests their potential as candidates for addressing neurological conditions.

Antioxidant Capacity Evaluations

The antioxidant potential of heterocyclic compounds related to indazoles has been a subject of scientific inquiry. For instance, the anti-ischemic agent 3-methyl-1-phenyl-2-pyrazolin-5-one has been examined for its antioxidant activity, demonstrating an ability to inhibit lipid peroxidation. nih.gov This activity is crucial as it suggests the compound can function effectively as an antioxidant in cellular systems. nih.gov Studies on other related structures have also demonstrated significant antioxidant capabilities in various assays, which are often linked to their neuroprotective effects. nih.gov Research on a selenium-containing indole compound showed it protects cells from oxidative stress by reducing reactive oxygen species (ROS) and enhancing the glutathione (B108866) system. nih.govresearchgate.net

Other Investigated Biological Activities (e.g., Antihyperlipidemic, Anti-obesity, Antipyretic, Antidiabetic)

This compound is identified as a chemical intermediate used in the preparation of dual inhibitors of acetyl-CoA carboxylase 1 (ACC1) and 2 (ACC2). chemicalbook.com The inhibition of ACC is a significant target in metabolic disease research. ACC enzymes play a crucial role in the synthesis of fatty acids, and their inhibition can lead to a decrease in fat storage and an increase in fatty acid oxidation. Consequently, inhibitors of ACC are investigated for their potential as antihyperlipidemic, anti-obesity, and antidiabetic agents.

Advanced Materials Science Explorations

Integration into Polymer Matrices

The unique chemical structure of indazole derivatives, such as 5-Methyl-1H-indazole-3-carboxylic acid, makes them valuable for creating advanced materials, including polymers, to enhance performance. chemimpex.com The incorporation of such heterocyclic moieties into polymer chains can impart desirable properties like thermal stability, rigidity, and specific electronic characteristics. For Methyl 3-methyl-1H-indazole-5-carboxylate, the presence of a reactive carboxylic acid ester group provides a versatile handle for polymerization reactions.

Theoretically, this compound could be integrated into polymer matrices through several established synthetic routes. For instance, the ester group can undergo transesterification with diols to form polyesters. Alternatively, hydrolysis of the methyl ester to the corresponding carboxylic acid would yield a monomer suitable for standard condensation polymerization with diamines to produce polyamides, or with diols for polyesters. The resulting polymers would feature the rigid 3-methyl-indazole unit as an integral part of the polymer backbone, which is anticipated to enhance the thermal and mechanical properties of the material.

The synthesis of functional polyethers has been demonstrated with other nitrogen-containing heterocycles, such as N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole, through anionic ring-opening polymerization. mdpi.com This suggests that with appropriate functionalization, indazole-based monomers could also be utilized in similar polymerization techniques to create novel polymer architectures.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Type | Reactive Group | Potential Co-monomer | Resulting Polymer |

| Polycondensation | Carboxylic acid (after hydrolysis) | Diamines | Polyamide |

| Polycondensation | Carboxylic acid (after hydrolysis) | Diols | Polyester |

| Transesterification | Methyl ester | Diols | Polyester |

Development of Functional Coatings

The development of functional coatings often relies on the incorporation of molecules that can provide specific properties such as UV resistance, anti-corrosion, or tailored surface energy. Indazole-containing polymers or the direct use of indazole derivatives in coating formulations is a promising area of research. For example, 5-Methyl-1H-indazole-3-carboxylic acid is noted for its utility in creating coatings with enhanced performance characteristics. chemimpex.com

Functional coatings derived from this compound could leverage the inherent properties of the indazole ring system. The aromatic nature of the indazole core is expected to contribute to the thermal stability and mechanical robustness of the coating. Furthermore, the nitrogen atoms in the pyrazole (B372694) ring segment can potentially engage in hydrogen bonding and other intermolecular interactions, which could improve adhesion to various substrates.

By modifying the indazole ring with specific functional groups, it would be possible to tailor the properties of the resulting coatings. For instance, the introduction of hydrophobic or oleophobic side chains could lead to the development of self-cleaning surfaces. Conversely, the incorporation of polar groups could enhance the coating's affinity for specific environments.

Luminescent Material Applications

Nitrogen-containing heterocyclic compounds are a well-established class of materials with interesting photophysical properties, including fluorescence and phosphorescence. These characteristics make them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

Fluorescence Properties

The fluorescence of indazole derivatives is an active area of investigation. For instance, novel fluorescent compounds have been synthesized from 5-nitro-1H-indazole, exhibiting measurable fluorescence quantum yields. semanticscholar.org The study of these derivatives provides insight into the potential fluorescent behavior of this compound. The fluorescence in such systems typically arises from π-π* transitions within the aromatic system.

The photophysical properties of a given indazole derivative, including its fluorescence, are highly dependent on its specific substitution pattern and the surrounding chemical environment. For this compound, the presence of the methyl group at the 3-position and the carboxylate group at the 5-position will influence the energy levels of the molecular orbitals and, consequently, the emission wavelength and intensity.

Table 2: Photophysical Data for a Related Fluorescent Indazole Derivative (8-Methoxy-3-methyl-3H-pyrazolo[4,3-a]acridin-11-carbonitrile) semanticscholar.org

| Parameter | Value |

| Absorption Maximum (λabs) | Not specified |

| Molar Extinction Coefficient (ε) | Not specified |

| Excitation Wavelength (λex) | Not specified |

| Emission Maximum (λem) | Not specified |

| Fluorescence Quantum Yield (ΦF) | Data not available for the specific compound |

Note: The table presents data for a related, more complex fluorescent system to illustrate the type of photophysical characterization performed on indazole derivatives. Specific data for this compound is not currently available in the public domain.

Phosphorescence Characteristics

Phosphorescence, a phenomenon involving a transition from a triplet excited state to the singlet ground state, is another potential photophysical property of indazole derivatives. This property is particularly interesting for applications in areas such as bio-imaging and the development of sensors with delayed emission. The ability of the indazole nucleus to participate in intersystem crossing, the process that populates the triplet state, is key to observing phosphorescence.

Future Research Directions and Patent Landscape

Emerging Synthetic Strategies and Green Methodologies

The synthesis of indazole derivatives is undergoing a significant transformation, driven by the dual goals of efficiency and environmental sustainability. benthamdirect.com Recent progress highlights a move away from harsh reaction conditions toward more refined, catalyst-based, and green chemistry approaches. benthamdirect.comrsc.org These modern methods are crucial for the industrial-scale production of compounds like Methyl 3-methyl-1H-indazole-5-carboxylate.

Emerging strategies include:

Transition Metal and Acid/Base Catalysis : Catalyst-based methods have dramatically improved the synthesis of indazoles, allowing for greater efficiency and selectivity. benthamdirect.com For instance, copper-catalyzed one-pot, three-component reactions have been developed for synthesizing 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). organic-chemistry.org Similarly, palladium-catalyzed intramolecular amination is used to create 2-aryl-2H-indazoles. organic-chemistry.org

Green Chemistry Approaches : The principles of green chemistry are increasingly being applied to indazole synthesis. rsc.org This includes the use of environmentally benign solvents like polyethylene (B3416737) glycol (PEG) and the development of catalyst systems like copper oxide nanoparticles on activated carbon. organic-chemistry.orgacs.org Photo-organic synthesis using visible light represents another innovative, metal-free approach to creating indazole rings. rsc.org

Flow Chemistry and High-Throughput Experimentation : To overcome challenges like poor reactivity and thermal hazards associated with traditional methods like the Ullmann reaction, researchers are employing high-throughput screening and statistical modeling to optimize reaction conditions. nih.gov This allows for the development of safer and more efficient synthetic routes. nih.gov

| Methodology | Key Features | Advantages | Relevant Compounds/Intermediates |

|---|---|---|---|

| Traditional Synthesis (e.g., Fisher Indazole Synthesis) | Often requires harsh conditions, strong acids/bases, or active metals. rsc.org | Well-established procedures. | o-Nitrobenzylamine. rsc.org |

| Transition Metal Catalysis (e.g., Pd, Cu) | Catalyst-driven C-N and N-N bond formation. organic-chemistry.orgacs.org | High efficiency, selectivity, and functional group tolerance. organic-chemistry.org | 2-Bromobenzaldehydes, Arylhydrazines. organic-chemistry.org |

| Green Chemistry Methods | Use of sustainable solvents (PEG), visible light, and recyclable catalysts. rsc.orgacs.org | Reduced environmental impact, milder reaction conditions. rsc.orgacs.org | o-Carbonyl azobenzene, 2-Bromobenzaldehydes. rsc.orgacs.org |

Rational Design of Next-Generation Indazole Derivatives with Enhanced Efficacy and Selectivity

Rational drug design is a powerful strategy for optimizing lead compounds. For indazole derivatives, structure-activity relationship (SAR) studies are crucial for developing next-generation molecules with improved potency and selectivity. nih.govnih.govnih.gov The core structure of this compound offers multiple points for modification to fine-tune its pharmacological profile.

Key insights from SAR studies on indazole derivatives include:

The Indazole Core : The indazole ring itself is a versatile scaffold that can tolerate a wide variety of substituents, which is a key factor in its broad applicability in drug discovery. tandfonline.comnih.gov

N-1 and N-2 Positions : Alkylation at the N-1 and N-2 positions of the indazole ring significantly impacts biological activity. acs.org For example, in the context of CCR4 antagonists, N-1 meta-substituted benzyl (B1604629) groups were found to be the most potent. acs.org The strategic alkylation of these nitrogen atoms can be challenging but is critical for achieving the desired regioisomer and biological effect. pnrjournal.com

Substitutions on the Benzene (B151609) Ring : Modifications at the C4, C5, C6, and C7 positions are vital for tuning activity and properties. For instance, in one series of CCR4 antagonists, methoxy (B1213986) or hydroxyl groups at the C4 position were potent, while only small groups were tolerated at C5, C6, and C7. acs.org The 5-carboxylate group in this compound serves as a key anchor or modification point for designing new derivatives.

Conformational Restriction : A modern approach in rational drug design involves limiting the conformational flexibility of a molecule to enhance its binding affinity and selectivity for a specific target. acs.orgacs.org This "conformational lock" strategy has been used to convert promiscuous indazole-based cannabinoid receptor agonists into highly selective CB2R agonists by eliminating CB1R binding. acs.orgacs.org This approach could be applied to derivatives of this compound to develop highly selective therapeutic agents. acs.orgacs.org

Structure-guided drug design, which utilizes X-ray crystallography and computational modeling, allows for the precise optimization of indazole derivatives. nih.govmdpi.com This has led to the development of potent inhibitors for targets like EGFR kinases and Unc-51-like kinase 1 (ULK1). nih.govmdpi.com

High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of vast chemical libraries for biological activity against a multitude of targets. nih.gov Indazole-based libraries are frequently screened due to the scaffold's proven therapeutic relevance. nih.govnih.gov

The process involves:

Library Generation : Creation of large, diverse collections of small molecules. Libraries focused on specific targets, such as kinases or G-protein-coupled receptors, often include numerous indazole derivatives. thermofisher.com

Automated Screening : Using automated systems to test thousands to millions of compounds in microplate formats for their ability to modulate a specific biological pathway or target.

Hit Identification : Identifying "hits"—compounds that show desired activity. These hits, which could include molecules like this compound or its analogs, then become the starting point for lead optimization.

HTS can uncover entirely new applications for existing scaffolds. For example, screening indazole libraries has identified compounds with potential as anticancer, anti-inflammatory, antibacterial, and antiprotozoal agents. tandfonline.commdpi.com Future HTS campaigns utilizing diverse indazole libraries are likely to reveal novel biological functions and therapeutic avenues for derivatives of this compound. nih.govgoogle.com

Patent Trends and Intellectual Property Landscape of Indazole Carboxylates

The intellectual property landscape for indazole derivatives is extensive and highly active, reflecting their significant pharmacological importance. tandfonline.comnih.gov A review of patent literature reveals that hundreds of patents have been filed for indazole-based compounds, covering a wide array of therapeutic applications. nih.govresearchgate.net

Key trends in the patent landscape include:

Therapeutic Focus : A large number of patents are concentrated in the areas of oncology and inflammation. tandfonline.comnih.gov Indazole derivatives have been patented as inhibitors of various protein kinases, which are crucial targets in cancer therapy. tandfonline.comnih.gov

Broad Scaffolds : Patents often claim a general indazole scaffold with a wide range of possible substitutions at various positions, rather than a single molecule. This provides broad intellectual property protection. It is highly probable that patents for kinase inhibitors or other therapeutic agents include claims that cover the this compound core structure within their scope.

Specific Compounds : While broad claims are common, patents are also granted for specific, highly active compounds. For instance, patents exist for indazole derivatives as CB1 agonists and IKK2 inhibitors. google.comgoogle.com

Synthetic Processes : Novel and efficient synthetic methods for preparing indazoles are also the subject of patents, highlighting the commercial importance of scalable manufacturing processes. google.comgoogle.com

The active patenting of indazole derivatives underscores the ongoing commercial interest and perceived value of this chemical class in the pharmaceutical industry.

Opportunities for Collaborative Research and Translational Studies

The journey of a compound like this compound from a laboratory chemical to a potential therapeutic agent is complex and requires a multidisciplinary approach. The vast potential of the indazole scaffold necessitates strong collaboration between different scientific fields.

Opportunities for collaboration include:

Academia-Industry Partnerships : Academic labs can focus on fundamental research, such as developing novel synthetic methods or exploring new biological mechanisms, while industry partners can provide resources for high-throughput screening, lead optimization, and clinical development.

Interdisciplinary Teams : Successful drug development requires the integration of expertise from synthetic chemists, medicinal chemists, pharmacologists, computational biologists, and clinicians. For example, the rational design of new indazole derivatives benefits immensely from the interplay between synthetic chemistry and computational modeling. nih.gov

Translational Research : There is a critical need to bridge the gap between basic scientific discoveries and clinical applications. This involves taking promising "hit" compounds identified in initial screenings and advancing them through preclinical studies (in vitro and in vivo models) to assess their potential for human trials. The development of indazole derivatives as anticancer agents is a prime example of where such translational efforts are focused. nih.govnih.gov

Given that this compound is a versatile building block, collaborative efforts are essential to fully explore its potential, synthesize novel derivatives, and translate these findings into tangible therapeutic benefits.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.